
PI3Kbeta-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3Kbeta-IN-1 is a selective inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3Kβ). Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3Kbeta-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
PI3Kbeta-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
PI3Kbeta-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PI3Kβ in various chemical processes and pathways.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways regulated by PI3Kβ.
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and other conditions where PI3Kβ plays a critical role.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3Kβ
Mechanism of Action
PI3Kbeta-IN-1 exerts its effects by selectively inhibiting the beta isoform of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking PI3Kβ activity, this compound can reduce the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to decreased activation of downstream signaling molecules such as Akt. This results in the suppression of cellular processes that contribute to tumor growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
PI3Kalpha-IN-1: Selective inhibitor of the alpha isoform of phosphoinositide 3-kinase.
PI3Kdelta-IN-1: Selective inhibitor of the delta isoform of phosphoinositide 3-kinase.
PI3Kgamma-IN-1: Selective inhibitor of the gamma isoform of phosphoinositide 3-kinase
Uniqueness of PI3Kbeta-IN-1
This compound is unique due to its high selectivity for the beta isoform of phosphoinositide 3-kinase. This selectivity allows for targeted inhibition of PI3Kβ without affecting other isoforms, reducing the potential for off-target effects and increasing its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in reducing tumor growth and inflammation .
Properties
Molecular Formula |
C25H14F2N8 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-[3-(5,8-difluoroquinolin-4-yl)-2-methyl-7-(1H-1,2,4-triazol-5-yl)benzimidazol-5-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H14F2N8/c1-13-33-23-17(25-31-12-32-34-25)9-15(14-4-6-29-16(8-14)11-28)10-21(23)35(13)20-5-7-30-24-19(27)3-2-18(26)22(20)24/h2-10,12H,1H3,(H,31,32,34) |
InChI Key |
XEFPRVONPORJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1C3=CC=NC4=C(C=CC(=C34)F)F)C5=CC(=NC=C5)C#N)C6=NC=NN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


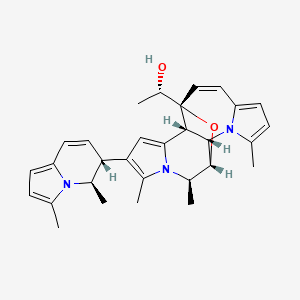
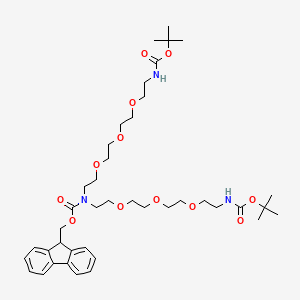
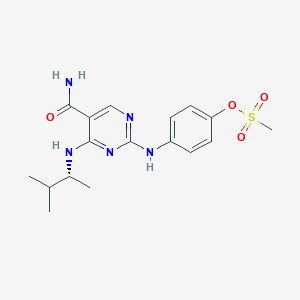
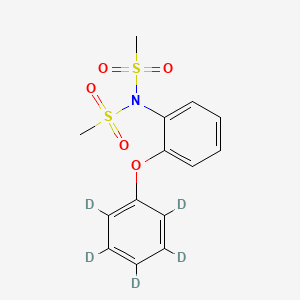
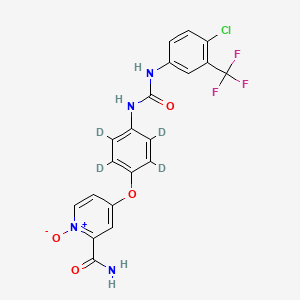
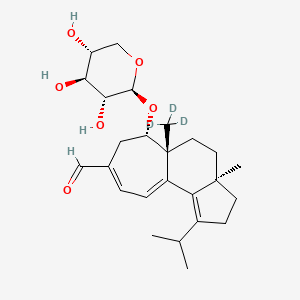

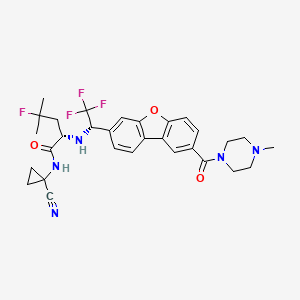
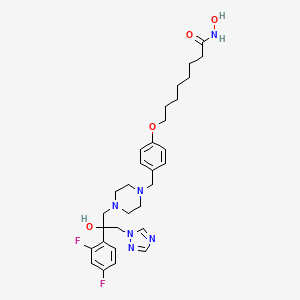
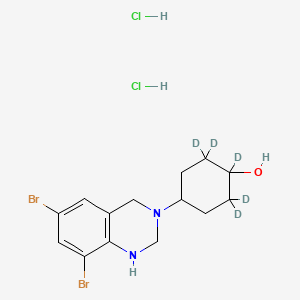

![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)


